molecular formula C17H21N3O3 B2981715 N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2197284-09-4

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2981715
CAS No.: 2197284-09-4
M. Wt: 315.373
InChI Key: PRDXHKLPUFEPMR-UHFFFAOYSA-N
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Description

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 3-methylphenyl group and an oxopropyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3-Methylphenyl Group: The piperazine ring is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the 3-methylphenyl group.

    Introduction of the Oxopropyl Group: The resulting intermediate is further reacted with acryloyl chloride to introduce the oxopropyl group, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide: Unique due to its specific substitution pattern and functional groups.

    N-[3-[2-(4-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide: Similar structure but with a different position of the methyl group.

    This compound analogs: Variations in the substituents on the piperazine ring or the oxopropyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-[2-(3-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-14(21)18-8-7-15(22)20-10-9-19-17(23)16(20)13-6-4-5-12(2)11-13/h3-6,11,16H,1,7-10H2,2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDXHKLPUFEPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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